molecular formula C23H22ClN5O B2892795 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1111317-95-3

4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2892795
CAS RN: 1111317-95-3
M. Wt: 419.91
InChI Key: CWAUQFVCQQAGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine, commonly known as CPP, is a synthetic compound that has been extensively studied for its pharmacological properties. CPP belongs to the class of pyrazolo[1,5-a]pyrazine derivatives and has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects.

Scientific Research Applications

Genotoxicity in Obesity Treatment Research

A related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, demonstrated potential as a treatment for obesity due to its ability to selectively activate 5-HT2C receptors, reducing food intake and body weight in rats. However, its genotoxicity was investigated due to the metabolism-dependent increase of reverse mutations in certain strains, indicating a reactive intermediate formation that could bind covalently to DNA. This research highlights the importance of understanding metabolic pathways and genotoxic potential in developing therapeutic agents (Kalgutkar et al., 2007).

Antimicrobial Activity of Piperazine Derivatives

In a study on the synthesis and antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives, compounds demonstrated significant antimicrobial activity, particularly against A. baumannii. This research underlines the potential of such compounds in developing new antimicrobials, with molecular docking studies offering insights into creating more potent agents (Patil et al., 2021).

Anticonvulsant and Antimicrobial Activities

Another study synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including those with substituted piperazine, to evaluate their anticonvulsant and antimicrobial potential. Certain derivatives showed promising activity in anticonvulsant tests and against various bacteria and fungi, indicating the therapeutic potential of such compounds in treating seizures and infections (Aytemir et al., 2004).

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-30-20-7-5-17(6-8-20)21-16-22-23(25-9-10-29(22)26-21)28-13-11-27(12-14-28)19-4-2-3-18(24)15-19/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAUQFVCQQAGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.